molecular formula C16H28N2O4 B1529629 Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 1363380-89-5

Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No. B1529629
M. Wt: 312.4 g/mol
InChI Key: CJVDJLFJSOWZOU-UHFFFAOYSA-N
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Description

The compound “Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate” is a complex organic molecule. It contains an azabicyclo[3.3.1]nonane core, which is a type of bicyclic structure containing a nitrogen atom . The compound also has an ethyl carboxylate group and a boc-amino group, which are common functional groups in organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The azabicyclo[3.3.1]nonane core would likely contribute significantly to the overall shape of the molecule .

Scientific Research Applications

Asymmetric Synthesis and Peptide Mimicry

Research has focused on developing efficient synthetic routes to these compounds due to their potential in drug discovery. An efficient approach to the asymmetric synthesis of dipeptide β-turn mimetics, such as indolizidinone amino acids, highlights the potential of these compounds in mimicking peptide structures and functions, thereby aiding in the design of novel therapeutic agents (Wang, Xiong, & Hruby, 2001). Similarly, studies on the synthesis of constrained peptidomimetics from pyroglutamic acid underscore their utility in peptide-based drug discovery, offering building blocks suitable for solid-phase synthesis and facilitating structure-activity studies (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Conformational Studies

Conformational analysis of similar structures, such as ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, through techniques like NMR spectroscopy, has provided insights into the structural behavior of these compounds, which is crucial for understanding their interactions with biological targets (Arias-Pérez, Alejo, Gálvez, Pérez, & Santos, 1995).

Novel Synthetic Methodologies

The exploration of novel synthetic methodologies to create these bicyclic amino acid derivatives showcases the continuous effort to refine and expand the toolkit available for peptide mimicry and drug design. For instance, the Aza-Diels-Alder reactions in aqueous solutions to synthesize methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates demonstrate innovative approaches to generating these complex structures with potential pharmaceutical applications (Waldmann & Braun, 1991).

properties

IUPAC Name

ethyl 7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-5-21-14(19)10-6-11-8-13(9-12(7-10)17-11)18-15(20)22-16(2,3)4/h10-13,17H,5-9H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVDJLFJSOWZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC(CC(C1)N2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 2
Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 3
Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 4
Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 5
Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 6
Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate

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